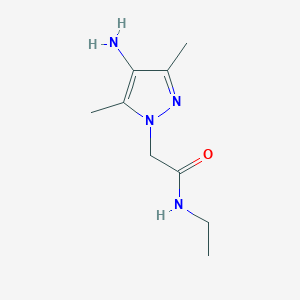

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide

CAS No.:

Cat. No.: VC17499285

Molecular Formula: C9H16N4O

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N4O |

|---|---|

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethylacetamide |

| Standard InChI | InChI=1S/C9H16N4O/c1-4-11-8(14)5-13-7(3)9(10)6(2)12-13/h4-5,10H2,1-3H3,(H,11,14) |

| Standard InChI Key | HDOYCPLJPQRVJJ-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)CN1C(=C(C(=N1)C)N)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a 1H-pyrazole ring substituted at the 4-position with an amino group (-NH₂) and at the 3- and 5-positions with methyl groups (-CH₃). A side chain comprising an acetamide group (-N-ethylacetamide) is attached to the pyrazole’s 1-position. The IUPAC name, 2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethylacetamide, reflects this arrangement . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆N₄O | |

| Molecular Weight | 196.25 g/mol | |

| SMILES | CCNC(=O)CN1C(=C(C(=N1)C)N)C | |

| InChIKey | HDOYCPLJPQRVJJ-UHFFFAOYSA-N |

The pyrazole ring adopts a planar conformation, with the acetamide side chain contributing to molecular flexibility. PubChem’s 3D conformer data suggests intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, stabilizing the structure .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this compound is absent in the provided sources, analogous pyrazole derivatives exhibit distinct absorption bands for N-H (≈3300 cm⁻¹) and C=O (≈1650 cm⁻¹) groups . The methyl substituents likely produce upfield shifts in ¹H NMR spectra (δ ≈1.5–2.5 ppm) .

Synthesis and Chemical Reactivity

Synthetic Strategies

Pyrazole synthesis typically involves cyclocondensation of hydrazines with 1,3-dielectrophilic compounds (e.g., 1,3-diketones, ynones) or dipolar cycloadditions . For 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide, a plausible route involves:

-

Formation of the pyrazole core: Reacting hydrazine with a 1,3-diketone precursor (e.g., acetylacetone) to yield 3,5-dimethyl-1H-pyrazol-4-amine .

-

Acetamide side-chain introduction: Alkylating the pyrazole’s 1-position with chloroacetamide derivatives, followed by N-ethylation .

A similar approach was employed in synthesizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyiminoacetohydrazide, where chloroacetate intermediates facilitated functionalization .

Reactivity and Functionalization

The amino and acetamide groups offer sites for further modification:

-

Amino group (-NH₂): Susceptible to acylation, sulfonation, or Schiff base formation, enabling conjugation with bioactive moieties .

-

Acetamide carbonyl: Participates in nucleophilic substitutions or reductions to yield amine derivatives .

Physical and Chemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | - |

| Solubility | Likely polar aprotic solvents | Computed |

| LogP (Partition Coeff.) | ~1.2 (estimated) | PubChem |

The compound’s solubility in water is expected to be low due to the hydrophobic methyl and ethyl groups, but it may dissolve in DMSO or methanol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume